molecular formula C13H21NO3S B156943 N-Propionyl-(2S)-bornane-10,2-sultam CAS No. 128947-19-3

N-Propionyl-(2S)-bornane-10,2-sultam

Cat. No. B156943
M. Wt: 271.38 g/mol
InChI Key: JEMOGQYNLSWGPL-KWBADKCTSA-N
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Description

The compound N-Propionyl-(2S)-bornane-10,2-sultam is a derivative of camphorsultam, which is characterized by its unique molecular structure. The molecular structure includes a six-membered ring that typically exhibits a boat form and a five-membered sultam ring that adopts a twist form. This structure is significant in the context of the compound's chemical properties and reactivity.

Synthesis Analysis

The synthesis of N-Propionyl-(2S)-bornane-10,2-sultam derivatives has been explored in the literature. For example, the asymmetric synthesis of a related compound, (-)-N-[(3R)-3-Cyclohexyl]-3-phenylpropananoyl]bornane-10,2-sultam, has been reported. This process involves the creation of a compound that crystallizes in the monoclinic space group and has a specific molecular weight and density . Although the exact synthesis route for N-Propionyl-(2S)-bornane-10,2-sultam is not detailed in the provided papers, similar methods may be applicable.

Molecular Structure Analysis

The molecular structure of the title compound, (+)-N-[2-(4-Chlorophenyl)propanoyl]bornane-10,2-sultam, reveals that the bornane unit's six-membered ring has a boat form, while the sultam unit's five-membered ring has a twist form. Intramolecular interactions such as C—H⋯N and C—H⋯O are observed, which may influence the stability and reactivity of the compound .

Chemical Reactions Analysis

The provided papers do not detail specific chemical reactions involving N-Propionyl-(2S)-bornane-10,2-sultam. However, the presence of intramolecular hydrogen bonding interactions suggests that the compound could participate in reactions where these interactions are significant. For instance, the formation of intermolecular C—H⋯O hydrogen bonds in the crystal structure indicates a propensity for hydrogen bonding, which could influence its behavior in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Propionyl-(2S)-bornane-10,2-sultam derivatives can be inferred from the crystallographic data provided. The compound crystallizes in a specific space group with defined cell parameters and exhibits a certain density. The crystal structure is further characterized by a partial inversion twin, which could affect the compound's physical properties such as solubility and melting point . The dihedral angles within the molecular structure and the hydrogen bonding interactions are also crucial in determining the compound's chemical properties .

Scientific Research Applications

1. Asymmetric Synthesis and Chiral Induction N-Glyoxyloyl-(2R)-bornane-10,2-sultam, a related compound to N-Propionyl-(2S)-bornane-10,2-sultam, demonstrates high efficiency in chiral induction. It is used in the stereoselective Henry reaction with nitro compounds, producing nitroalcohols with significant asymmetric induction (Kudyba, Raczko, Urbańczyk-Lipkowska, & Jurczak, 2004).

2. Stereochemical Applications in Organic Synthesis Bornane-10,2-sultam is used in DMAP-assisted sulfinylation, leading to diastereomerically pure compounds (Oppolzer, Froelich, Wiaux‐Zamar, & Bernardinelli, 1997). This compound plays a crucial role in developing stereochemical models for organic synthesis.

3. Role in Diastereoselective Reactions The related N-Glyoxyloyl-(2R)-bornane-10,2-sultam is a key reagent in the diastereoselective Grignard reaction, demonstrating high selectivity and yield in producing diastereoisomeric adducts (Raszplewicz, Sikorska, Kiegiel, & Jurczak, 2003).

4. Synthesis of Bioactive Compounds The use of bornane-10,2-sultam derivatives facilitates the synthesis of complex bioactive molecules, such as (+)-Alloisoleucine (Belzecki, Trojnar, & Chmielewski, 2000). This showcases its role in synthesizing structurally complex and chiral compounds.

5. Applications in Cycloaddition Reactions N-Glyoxyloyl-(2R)-bornane-10,2-sultam is used in [4+2] cycloadditions with dienes, leading to diastereoisomeric mixtures of cycloadducts. This process is significant in the synthesis of compounds like compactin and mevinolin (Bauer, Chapuis, Jeżewski, Kozák, & Jurczak, 1996).

Safety And Hazards

The safety and hazards associated with “N-Propionyl-(2S)-bornane-10,2-sultam” would depend on its physical and chemical properties, as well as how it’s handled and used . It’s important to refer to the material safety data sheet (MSDS) for this compound if available .

Future Directions

The future directions for research on “N-Propionyl-(2S)-bornane-10,2-sultam” would depend on its potential applications. If it has promising properties as a drug, future research might focus on its pharmacological effects, its mechanism of action, and its safety profile . If it’s useful in chemical synthesis, future research might explore its reactivity, its use in the synthesis of other compounds, and ways to improve its synthesis .

properties

IUPAC Name

1-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3S/c1-4-11(15)14-10-7-9-5-6-13(10,12(9,2)3)8-18(14,16)17/h9-10H,4-8H2,1-3H3/t9-,10-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMOGQYNLSWGPL-KWBADKCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N1[C@H]2C[C@@H]3CC[C@]2(C3(C)C)CS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70454394
Record name (3aR,6S,7aS)-8,8-Dimethyl-1-propanoylhexahydro-3a,6-methano-2lambda~6~-2lambda~6~,1-benzothiazole-2,2(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Propionyl-(2S)-bornane-10,2-sultam

CAS RN

128947-19-3
Record name (3aR,6S,7aS)-8,8-Dimethyl-1-propanoylhexahydro-3a,6-methano-2lambda~6~-2lambda~6~,1-benzothiazole-2,2(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AB McLaren, JB Sweeney - Synlett, 2000 - thieme-connect.com
The aza-aldol reaction of the chiral enolate derived from (2S)-N-propionoyl camphor sultam 1 with certain N-diphenylphosphinyl imines furnishes N-(2R, 3R-α-methyl-β-…
Number of citations: 4 www.thieme-connect.com

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